5-Amino-4-bromo-2-methoxyphenol
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Overview
Description
5-Amino-4-bromo-2-methoxyphenol: is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-methoxyphenol typically involves multiple steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include dehalogenated or reduced derivatives.
Substitution: Products depend on the substituent introduced, such as methoxy or amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and natural product analogs.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry:
- Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methoxyphenol involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate specific enzymes, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
5-Amino-2-bromo-4-methoxyphenol: Similar structure but different positioning of functional groups.
4-Bromo-2-methoxyphenol: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-6-bromo-4-methoxyphenol: Different positioning of the amino and bromine groups.
Uniqueness: 5-Amino-4-bromo-2-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-amino-4-bromo-2-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,9H2,1H3 |
InChI Key |
DEDIRVGKGJMROH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)N)O |
Origin of Product |
United States |
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